ジ-tert-ドデシルジスルフィド

説明

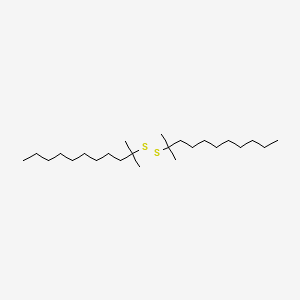

Di-tert-dodecyl disulfide is an organic compound with the molecular formula C24H50S2. It is a disulfide, meaning it contains a bond between two sulfur atoms. This compound is known for its use as an additive in lubricants and other industrial applications due to its excellent anti-wear properties and oxidation stability .

科学的研究の応用

耐摩耗性潤滑油添加剤

ジ-tert-ドデシルジスルフィド: は、特に高圧条件下での優れた耐摩耗性により、潤滑油の添加剤として広く使用されています。 摩擦と摩耗を低減し、機械やエンジンの寿命を延ばすのに役立ちます .

石油系製品の酸化防止剤

この化合物は、さまざまな石油系製品の酸化防止剤として機能します。 酸化プロセスを阻止することにより、これらの製品の安定性と保存期間を向上させ、時間の経過による劣化に対する耐性を高めます .

化学プロセスにおける抗酸化活性

ジ-tert-ドデシルジスルフィドを含むポリサルファイドは、顕著な抗酸化活性を示します。 高温でフリーラジカルを捕捉することができ、これは化学プロセス中の材料の劣化を防ぐのに役立ちます .

有機合成における硫黄化剤

有機合成において、ジ-tert-ドデシルジスルフィドは硫黄化剤として使用できます。 これは、有機分子への硫黄の導入を促進し、これはさまざまな医薬品や農薬を合成する際の重要なステップです .

植物化合物における生物活性

ジ-tert-ドデシルジスルフィドのようなポリサルファイドは、ニンニクなどのネギ属植物に含まれています。 それらはこれらの植物の生物活性に寄与し、食事の一部として摂取した場合の健康上の利点を含みます .

材料科学における研究

材料の熱安定性を向上させる能力により、ジ-tert-ドデシルジスルフィドは材料科学でも研究されています。 これは、分解することなく高温に耐えることができる材料を作成する可能性について研究されています .

作用機序

Target of Action

Di-tert-dodecyl disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol

Mode of Action

It is known that disulfides and polysulfides, in general, can act as antioxidants . They can trap radicals and prevent oxidative damage, which is a crucial aspect of their functionality .

Biochemical Pathways

Polysulfides, a class of compounds to which di-tert-dodecyl disulfide belongs, are known to exhibit antioxidant activity . They can inhibit oxidation processes, thereby affecting various biochemical pathways related to oxidative stress .

Pharmacokinetics

It’s known that the compound is practically insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

As a member of the polysulfides, it may contribute to the prevention of oxidative damage at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Di-tert-dodecyl disulfide can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of humidity . Furthermore, the compound’s solubility in different solvents can affect its distribution and action in various environments .

生化学分析

Biochemical Properties

Di-tert-dodecyl disulfide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. The compound can act as a radical-trapping antioxidant, effectively neutralizing free radicals and preventing oxidative damage to cells . This interaction is crucial in maintaining cellular homeostasis and protecting cells from oxidative stress.

Cellular Effects

Di-tert-dodecyl disulfide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which in turn can modulate signaling pathways involved in cell survival and apoptosis . Additionally, di-tert-dodecyl disulfide can impact gene expression by regulating the activity of transcription factors that respond to oxidative stress.

Molecular Mechanism

The molecular mechanism of di-tert-dodecyl disulfide involves its ability to act as a radical-trapping antioxidant. This compound can undergo homolytic substitution reactions, leading to the formation of stabilized perthiyl radicals . These radicals play a crucial role in neutralizing reactive oxygen species (ROS) and preventing oxidative damage. The compound’s ability to inhibit or activate specific enzymes also contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of di-tert-dodecyl disulfide can change over time. The compound is relatively stable under normal ambient conditions but can degrade under extreme conditions such as high temperatures . Long-term exposure to di-tert-dodecyl disulfide in in vitro or in vivo studies has shown that it can maintain its antioxidant properties, providing sustained protection against oxidative stress.

Dosage Effects in Animal Models

The effects of di-tert-dodecyl disulfide vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant effects, protecting cells from oxidative damage . At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

Di-tert-dodecyl disulfide is involved in various metabolic pathways, particularly those related to oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, which play a role in detoxifying reactive oxygen species . These interactions help in maintaining cellular redox balance and preventing oxidative damage.

Transport and Distribution

Within cells and tissues, di-tert-dodecyl disulfide is transported and distributed through specific transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes . This localization is crucial for its antioxidant function, as it can effectively neutralize ROS in these regions.

Subcellular Localization

Di-tert-dodecyl disulfide is primarily localized in the cytoplasm and cellular membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in these regions allows it to exert its antioxidant effects efficiently, protecting cells from oxidative damage.

準備方法

Synthetic Routes and Reaction Conditions: Di-tert-dodecyl disulfide can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of

特性

IUPAC Name |

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDIWWJKWAMGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067313 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27458-90-8 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-dodecyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Di-tert-dodecyl disulfide interact with nascent steel surfaces and what are the downstream effects on multialkylated cyclopentane (MAC) oil decomposition?

A: Di-tert-dodecyl disulfide exhibits its protective effect through a tribochemical reaction with nascent steel surfaces, like those found on bearing steel 52100. [] This interaction leads to the formation of iron sulfide on the steel surface. [] Consequently, the active sites on the nascent steel, which would typically catalyze MAC oil decomposition, become less reactive. [] This decreased reactivity effectively prolongs the induction period of MAC oil decomposition, offering a potential solution for reducing wear and tear in mechanical systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/new.no-structure.jpg)

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)